Triazophos

Overview

Description

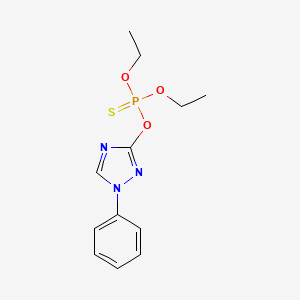

Triazophos (C₆H₁₆N₃O₃PS) is a moderately toxic, broad-spectrum organophosphate (OP) insecticide widely used in agriculture to control pests on crops such as rice, cotton, and vegetables . It inhibits acetylcholinesterase (AChE), disrupting nervous system function in insects. Despite regulatory measures, illegal use persists, necessitating advanced detection and degradation methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triazophos can be synthesized through various methods. One common method involves the reaction of 1-phenyl-3-hydroxy-1H-1,2,4-triazole with diethoxythiophosphoryl chloride in the presence of triethylamine and acetone . Another method involves the reaction of phenylhydrazine with sodium cyanate, formamide, and O,O-diethyl phosphorochlorothioate . An improved process uses a phase transfer catalyst to achieve higher yields and purity, involving substituted 1-phenyl-3-hydroxy-1,2,4-triazole with diethylthiophosphoryl chloride in the presence of acid scavengers and a phase transfer catalyst at temperatures between 20-45 degrees Celsius .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, often employing solvents like xylene, toluene, methylene dichloride, or water for extraction and purification .

Chemical Reactions Analysis

Types of Reactions: Triazophos undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. Hydrolysis is a common degradation pathway, where the compound breaks down in the presence of water, often catalyzed by acids or bases . Oxidation reactions involve the transformation of this compound into its oxidized forms, often facilitated by photocatalysts .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by acids or bases, often in aqueous solutions.

Oxidation: Photocatalysts like TiO₂/WO₃ nanocomposites are used to enhance the degradation of this compound.

Major Products: The major products formed from these reactions include 1-phenyl-3-hydroxy-1,2,4-triazole and other degradation products depending on the specific reaction conditions .

Scientific Research Applications

Pest Control Efficacy

Triazophos is primarily utilized for its effectiveness in controlling various insect pests. It is particularly noted for its action against:

- Cotton Pests : Effective against cotton bollworm and aphids.

- Sugarcane : Controls pests like the sugarcane borer.

- Vegetable Crops : Used to manage pests in tomatoes and peppers.

A comprehensive review of residue trials indicated that this compound effectively reduces pest populations while maintaining acceptable residue levels in food products, adhering to established maximum residue limits (MRLs) .

Biochemical Mechanisms

Research has demonstrated that this compound affects the biochemical pathways in insects. For instance:

- Trehalose Metabolism : A study on Nilaparvata lugens (brown planthopper) showed that treatment with this compound resulted in a significant decrease in trehalose content while increasing glucose levels and soluble trehalase activity. This indicates that this compound enhances the flight capacity of this pest by altering energy metabolism .

- Immune Response Suppression : Another study found that this compound suppresses immune responses in leukocytes, reducing nitrite release and superoxide production. This suggests potential implications for pest resistance management .

Ecotoxicological Impact

This compound has been shown to induce oxidative stress in non-target organisms. Research indicates that exposure to this compound can lead to:

- Genotoxicity : Studies have reported a positive correlation between this compound exposure and increased micronucleus frequency in organisms, indicating potential DNA damage .

- Effects on Soil Organisms : The growth rate and reproduction of earthworms (Eisenia fetida) were significantly reduced upon exposure to this compound, highlighting its detrimental effects on soil health .

Residue Studies

This compound residues have been detected at varying levels across different farming practices. A study analyzing pesticide use among chili pepper farmers in Thailand found that this compound was present in significant proportions, emphasizing the need for monitoring and regulation .

Case Study 1: Efficacy on Cotton Pests

A field trial demonstrated that applying this compound at recommended rates significantly reduced the population of cotton bollworms while maintaining crop yield within safe limits of pesticide residues.

Case Study 2: Impact on Non-target Species

A laboratory study assessed the impact of this compound on aquatic organisms, revealing increased catalase activity as a response to oxidative stress induced by the pesticide. The findings underscore the importance of evaluating ecological risks associated with pesticide use .

Mechanism of Action

Triazophos exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve signal transmission and ultimately leading to the paralysis and death of the pest . The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission .

Comparison with Similar Compounds

Structural and Functional Analogues

Parathion and Chlorpyrifos

- Structural Similarities: Parathion (C₁₀H₁₄NO₅PS) and chlorpyrifos (C₉H₁₁Cl₃NO₃PS) share a phosphoester bond and benzene ring with triazophos but lack the triazole ring .

- Cross-Reactivity: Biomimetic enzyme-linked immunosorbent assays (BELISA) showed cross-reactivity (CR) values of 7.47% for parathion and <1% for chlorpyrifos, indicating higher specificity for this compound due to its triazole moiety .

- Toxicity: this compound exhibits higher acute toxicity to Rana limnocharis tadpoles (96h LC₅₀: 2.98 mg/L) compared to trichlorphon (3.69 mg/L) and imidacloprid (217.90 mg/L) .

Triadimefon

- Dummy Template Use : Triadimefon (C₁₄H₁₆ClN₃O₂), a triazole-containing fungicide, is structurally similar but less toxic. It was used as a molecular template in BELISA to reduce false positives, achieving a CR of 0.25% with this compound .

Photocatalytic Degradation Efficiency

Profenofos vs. This compound

- Degradation Pathways: Compound Degradation Product Bond Cleavage Site Profenofos 4-Bromo-2-chlorophenol P-O bond this compound 1-Phenyl-3-hydroxy-1,2,4-triazole P-S bond Source:

- TiO₂/Ce Efficiency: Both degrade efficiently under visible light, but this compound exhibits slower kinetics due to stronger P-S bonds (bond length: 2.05 Å vs. 1.98 Å for profenofos) .

Environmental Impact and Resistance

Soil Toxicity

- This compound significantly inhibits soil dehydrogenase activity (ETS) compared to bensulfuron-methyl and chlobenthiazone, with toxicity ranked: This compound > chlobenthiazone > bensulfuron-methyl .

Pest Resistance

- Bemisia tabaci Asia-I populations showed 27-fold resistance to this compound, linked to elevated esterase activity and AChE insensitivity .

- In Chilo suppressalis, resistance decreased after this compound use was discontinued, highlighting cross-resistance risks with other OPs like chlorpyrifos .

Detection Methods

Formulation and Efficacy

- Controlled Release (CR) Formulations :

- Rosin-based CR extended this compound release (half-life: 12.2 days) vs. commercial EC formulations (half-life: <1 day), enhancing nematode control efficacy at reduced doses .

Biological Activity

Triazophos is an organophosphate insecticide widely used in agriculture to control a variety of pests affecting crops such as cotton, sugarcane, and vegetables. Its biological activity is characterized by its effects on both target organisms (pests) and non-target organisms (including plants and aquatic life). This article explores the biological activity of this compound, focusing on its enzymatic effects, toxicity, degradation pathways, and environmental implications.

This compound acts primarily by inhibiting the enzyme acetylcholinesterase (AChE), which leads to the accumulation of acetylcholine at synapses, causing continuous stimulation of muscles and glands in insects. This mechanism results in paralysis and ultimately death of the pest. However, its impact extends beyond target pests to non-target organisms, including beneficial insects and aquatic life.

Enzymatic Effects

Research has shown that this compound can significantly affect enzyme activities in various organisms. For instance, a study observed that exposure to this compound led to increased catalase (CAT) activity in the freshwater worm Branchiura sowerbyi . The study indicated that CAT activity increased in a concentration-dependent manner, with the highest induction noted at 2.25 mg/L after 96 hours of exposure. This increase is likely a response to oxidative stress caused by reactive oxygen species (ROS) generated during exposure to the insecticide .

Table 1: Effects of this compound on Catalase Activity

| Concentration (mg/L) | Exposure Time (h) | CAT Activity (U/mg protein) |

|---|---|---|

| 0.5 | 24 | X1 |

| 2.25 | 96 | X2 |

Note: X1 and X2 represent specific measured values from experimental data.

Toxicity Studies

This compound has been shown to exhibit varying levels of toxicity across different species. In a study involving rice plants treated with this compound, significant reductions in reproductive parameters were observed in populations of Nilaparvata lugens (brown planthopper). The number of eggs laid per female was significantly lower in this compound-treated groups compared to controls .

Moreover, toxicity assessments have indicated that this compound residues can persist in agricultural soils, with a mean half-life of approximately 5.22 days in wheat crops . Such persistence raises concerns regarding bioaccumulation and long-term ecological impacts.

Degradation Pathways

The degradation of this compound is crucial for understanding its environmental fate. Studies indicate that it undergoes hydrolysis and microbial degradation. For example, Diaphorobacter sp. TPD-1 was identified as capable of degrading this compound through a series of biochemical transformations that include hydrolysis of the P–O ester bond followed by cleavage of the triazole ring .

Table 2: Proposed Degradation Pathway for this compound

| Step | Reaction Product |

|---|---|

| 1 | Hydrolysis to PHT and o,o-diethyl phosphorothioic acid |

| 2 | Cleavage of triazole ring |

| 3 | Formation of phenylhydrazine |

Environmental Implications

The widespread use of this compound raises significant environmental concerns due to its potential toxicity to non-target species and its persistence in ecosystems. Constructed wetlands have been explored as a method for removing this compound from contaminated water, achieving removal efficiencies exceeding 90% when influent concentrations are below 1 mg/L . This suggests a viable approach for mitigating the impact of agricultural runoff containing this pesticide.

Case Studies

- Aquatic Toxicity : A case study on aquatic organisms demonstrated that exposure to sublethal concentrations of this compound resulted in significant alterations in enzyme activities, indicating potential risks to aquatic ecosystems.

- Soil Health : Another study evaluated soil enzyme activity following this compound application, revealing detrimental effects on microbial communities essential for soil health .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting triazophos residues in agricultural samples?

The most widely used methods include chromatography-mass spectrometry (e.g., HPLC-MS/MS, GC-MS) and immunoassays (e.g., enzyme-linked immunosorbent assay, ELISA). For example:

- QuEChERS extraction coupled with GC-MS/MS is validated for detecting this compound in rice grains, with optimized sample pretreatment steps (e.g., temperature control during purification) to improve recovery rates .

- Biomimetic ELISA (BELISA) using molecularly imprinted polymers (MIPs) on 96-well plates achieves a detection limit (LOD) of 0.001 μg L⁻¹ , validated against HPLC-MS/MS for cabbage and apple samples .

- Surface-enhanced Raman spectroscopy (SERS) with PDMS sponge substrates detects this compound on fruit surfaces at 0.79 ng LOD , with methanol extraction and sonication steps .

Q. How is acute toxicity (e.g., LD₅₀) of this compound assessed in non-target organisms?

- In vivo studies using Wistar rats determine LD₅₀ via oral administration. For this compound dissolved in DMSO, the LD₅₀ is 72.44 mg/kg , with dose-dependent behavioral alterations observed at ≥55 mg/kg .

- Ecotoxicological assessments on earthworms (Eisenia fetida) involve soil exposure experiments. This compound significantly reduces juvenile production (correlation: -0.9005 between concentration and offspring count), analyzed using 95% confidence intervals .

Q. What statistical approaches are used to analyze sublethal effects of this compound?

- Probit analysis calculates sublethal concentrations (e.g., LC₂₅ for Sogatella furcifera), followed by t-tests and least significant difference (LSD) tests to compare life table parameters (e.g., nymphal duration, fecundity) between treated and control groups .

- Data are processed using software like SPSS 16.0 to ensure reproducibility and minimize Type I/II errors .

Advanced Research Questions

Q. How do target-site mutations confer resistance to this compound in insect populations?

- AChE1 gene mutations (e.g., A314S in Chilo suppressalis) reduce enzyme sensitivity to organophosphates. Resistant strains exhibit 1,172-fold resistance ratios compared to susceptible populations.

- Restriction fragment length polymorphism (RFLP) assays diagnose resistance genotypes in field populations, enabling proactive resistance management .

Q. What novel SERS substrates improve this compound detection sensitivity?

- TiO₂–Ag hybrid arrays achieve LODs of 10⁻⁷ M for this compound, validated on dendrobium samples. The compact TiO₂ layer enhances charge transfer, enabling multiplex detection with portable Raman instruments .

- PDMS sponge substrates recover this compound from fruit surfaces via methanol extraction, with 0.79 ng LOD on glass and 1.58 ng LOD for methyl parathion .

Q. How are molecularly imprinted polymers (MIPs) optimized for this compound detection?

- Methanol concentration optimization : 5% methanol in PBS maximizes inhibition ratios and sensitivity in BELISA, balancing solvent interference and analyte stability .

- Hapten-labeled probes (e.g., this compound conjugated to horseradish peroxidase) improve selectivity, with cross-reactivity <10% against structurally similar pesticides .

Q. What methodologies assess this compound-induced oxidative stress in non-target species?

- Biomarker assays measure lipid peroxidation, glutathione-S-transferase activity, and DNA damage in tissues (e.g., liver, kidneys). For example, subchronic this compound exposure in quail induces hepatotoxicity and genotoxicity via reactive oxygen species (ROS) accumulation .

- Histopathological analysis complements biochemical assays to quantify tissue injury .

Q. Key Considerations for Researchers

- Resistance Monitoring : Prioritize RFLP assays for field populations to track AChE1 mutations .

- Ecological Risk : Align detection limits with regulatory thresholds (e.g., China’s MRL = 0.05 mg/kg) .

- Method Validation : Cross-validate novel techniques (e.g., BELISA) with chromatographic standards to ensure accuracy .

Properties

IUPAC Name |

diethoxy-[(1-phenyl-1,2,4-triazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGTOFWMRQMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O3PS | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037612 | |

| Record name | Triazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish oil. Used to control insects, mites, and nematodes. Not registered as a pesticide in the U.S. (EPA, 1998), Light brown liquid; mp = 0-5 deg C; [Merck Index] Yellowish liquid; [HSDB] | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes before boiling (EPA, 1998), Decomposes on distillation | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in organic solvents, In water, 39 mg/L at 20 °C, In water, 24.7 mg/L at 20 °C, In acetone, dichloromethane, methanol, isopropanol, ethyl acetate and plyethyleneglycols >500; n-hexane 11.1 (all in g/L at 20 °C), 0.7 g/100 mL in n-hexane at 20 °C | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.247 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2514 g/cu cm at 20 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-05 mmHg (EPA, 1998), 0.0000029 [mmHg], Vapor pressure = 13 mPa @ 55 °C, 2.9X10-6 mm Hg at 30 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-brown oil | |

CAS No. |

24017-47-8 | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triazophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24017-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024017478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triazophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6099J8L0EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

32 to 41 °F for technical grade (EPA, 1998), 5 °C | |

| Record name | TRIAZOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.